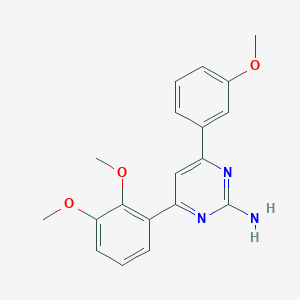
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-DCPMPA) is a synthetic compound with a wide range of potential applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
科学的研究の応用
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, and has been used in the study of certain diseases, such as diabetes, cancer, and Alzheimer’s disease. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been used in the study of drug metabolism and pharmacokinetics.
作用機序
The exact mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of this enzyme has been associated with anti-inflammatory, anti-fungal, and anti-bacterial effects.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has anti-inflammatory and anti-fungal effects, as well as anti-bacterial effects. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2, which is involved in the regulation of inflammation, pain, and fever.
実験室実験の利点と制限
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is relatively inexpensive to synthesize and is readily available. However, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not water soluble, so it must be dissolved in a suitable solvent before use.
将来の方向性
There are a number of potential future directions for the use of 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. One potential application is in the study of drug metabolism and pharmacokinetics, as 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme COX-2. In addition, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has potential applications in the study of cancer, diabetes, and Alzheimer’s disease. Finally, 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine may be useful in the development of new drugs, as it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
合成法
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized by a variety of methods, including the condensation reaction of 3,4-dichlorophenylacetonitrile and 2-methoxyphenylhydrazine. The reaction occurs in an inert atmosphere, such as nitrogen, and is typically carried out at temperatures between 80-100°C. The reaction produces 4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine as the main product, with minor amounts of other by-products.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-23-16-5-3-2-4-11(16)15-9-14(21-17(20)22-15)10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSIZSNKQKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)





![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)

